1-(1-azulenylmethyl)-4-(2-methoxyphenyl)piperazine
Overview
Description
1-(1-azulenylmethyl)-4-(2-methoxyphenyl)piperazine is a complex organic compound that features a unique structure combining azulenyl, piperazinyl, and methoxybenzene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-azulenylmethyl)-4-(2-methoxyphenyl)piperazine typically involves multiple steps, starting with the preparation of azulenylmethyl and piperazinyl intermediates. The key steps include:
Formation of Azulenylmethyl Intermediate: This involves the reaction of azulene with a suitable alkylating agent under controlled conditions.
Piperazinyl Intermediate Synthesis: Piperazine is reacted with a suitable halogenated compound to introduce the desired substituents.
Coupling Reaction: The azulenylmethyl and piperazinyl intermediates are coupled under specific conditions, often using a catalyst to facilitate the reaction.
Methoxybenzene Introduction:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(1-azulenylmethyl)-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as halides, nitro groups, or alkyl groups.
Scientific Research Applications
1-(1-azulenylmethyl)-4-(2-methoxyphenyl)piperazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-azulenylmethyl)-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, resulting in its observed effects.
Comparison with Similar Compounds
1-(1-azulenylmethyl)-4-(2-methoxyphenyl)piperazine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 2-(4-(1-Azulenylmethyl)-1-piperazinyl)pyrimidine, 4-[(4-Methyl-1-piperazinyl)methyl]-N-[3-[[4-(3,4-dimethoxyphenyl)thiazol-2-yl]amino]propyl]benzamide.
Uniqueness: The combination of azulenyl, piperazinyl, and methoxybenzene moieties in a single molecule provides unique chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
387360-48-7 |
---|---|
Molecular Formula |
C22H24N2O |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-(azulen-1-ylmethyl)-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C22H24N2O/c1-25-22-10-6-5-9-21(22)24-15-13-23(14-16-24)17-19-12-11-18-7-3-2-4-8-20(18)19/h2-12H,13-17H2,1H3 |
InChI Key |
MNVDCQLMHFFYCU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=C4C=CC=CC=C4C=C3 |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=C4C=CC=CC=C4C=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FAUC-3019; FAUC 3019; FAUC3019; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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